1,4-Bis((vinyloxy)methyl)cyclohexane

Star Polymer Synthesis Cationic Polymerization Crosslinking

Researchers using linear divinyl ethers for cationic polymerization often encounter uncontrolled gelation or insufficient crosslink density. 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) resolves this through its rigid cycloaliphatic spacer that balances reactivity with architectural control. • Enables quantitative star polymer synthesis via living cationic chain-linking • Achieves sub-30 nm line resolution in SFIL resist formulations • Tunable cure kinetics for UV-curable dioxirane/polyol coatings >98% purity, isomer mixture; liquid at ambient. Global shipping available.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 17351-75-6
Cat. No. B103379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((vinyloxy)methyl)cyclohexane
CAS17351-75-6
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC=COCC1CCC(CC1)COC=C
InChIInChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2
InChIKeyDQNSRQYYCSXZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloaliphatic Divinyl Ether for Cationic Polymerization


1,4-Bis((vinyloxy)methyl)cyclohexane (CAS 17351-75-6), also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a cycloaliphatic divinyl ether monomer characterized by two vinyloxy groups attached to a central 1,4-cyclohexanedimethanol scaffold . It is commercially available as a mixture of isomers with a purity of >98.0% (GC) . The compound exhibits physical properties including a density of 0.919 g/mL at 25 °C and a boiling point of 126 °C at 14 mmHg . Due to the electron-donating nature of the ether oxygen, vinyl ethers are particularly susceptible to cationic polymerization, which can be conducted under living conditions, allowing for precise control over polymer architecture .

Why Cycloaliphatic Spacer Structure Matters


In cationic polymerization, the structure of the central spacer unit in a divinyl ether profoundly dictates the crosslinking behavior, cyclopolymerization tendency, and ultimate polymer architecture. As demonstrated in comparative studies, divinyl ethers with oligomethylene spacers (e.g., C-6, C-8) undergo extensive intermolecular crosslinking leading to gel formation, while those with oligooxyethylene spacers (e.g., O-3 to O-6) favor intramolecular cyclization and remain soluble [1]. The cycloaliphatic spacer in 1,4-bis((vinyloxy)methyl)cyclohexane introduces a unique combination of rigidity and reactivity that differs markedly from both flexible linear alkyl and oligoether spacers. Substituting this compound with another divinyl ether without understanding these structural influences will likely result in an uncontrolled polymerization outcome—either premature gelation or a lack of the desired crosslinked network—and will compromise the mechanical and thermal properties of the final material [2].

Performance Differentiation Evidence


Crosslinking Efficiency in Star Polymer Synthesis

In a living cationic polymerization system, 1,4-bis((vinyloxy)methyl)cyclohexane (CHDVE) acts as a highly efficient crosslinker for the synthesis of core-crosslinked star-shaped polymers. When used to link living poly(isobutyl vinyl ether) (poly(IBVE)) chains, CHDVE produced star polymers in a quantitative 100% yield, demonstrating its exceptional reactivity in chain-linking reactions [1]. The structural rigidity of the cyclohexane core is believed to be a key factor in achieving this complete conversion.

Star Polymer Synthesis Cationic Polymerization Crosslinking

Photoreactivity in Hybrid UV-Curable Systems

The photoreactivity of 1,4-cyclohexanedimethanol divinyl ether (CHDMDVE) was evaluated against a series of other divinyl ethers in visible-light curable dioxirane/polyol systems. In a formulation with ERL 4206 dioxirane and polytetrahydrofuran (PTHF), the reactivity ranking based on exotherm peak maximum time was: GVE > TEGDVE > BDVE > DEGDVE > HDDVE > EDGDVE > CHDMDVE = POMDO [1]. While CHDMDVE exhibits slower homopolymerization than TEGDVE, its reactivity in the hybrid system is comparable to that of 1,6-hexanediol divinyl ether (HDDVE) and faster than several other glycol-based divinyl ethers [1].

Photopolymerization Cationic UV Curing Vinyl Ether Reactivity

Lithographic Patterning Resolution

In step and flash imprint lithography (SFIL) applications, formulations containing 1,4-cyclohexanedimethanol divinyl ether (CHDVE) have been shown to enable high-resolution patterning. A specific formulation comprising BVMDSO, CHDVE, and TEGDVE, when combined with a fluorinated acetate, was capable of printing 30 nm lines [1]. This performance is attributed to the formulation's combination of low separation force and high tensile modulus, properties to which CHDVE's rigid cycloaliphatic structure contributes.

Nanoimprint Lithography Step and Flash Imprint Lithography (SFIL) Patterning Materials

Thermal Stability of Derived Star Polymers

Star-shaped polymers synthesized using 1,4-bis((vinyloxy)methyl)cyclohexane as a crosslinker exhibit exceptionally high glass transition temperatures (Tg). A core-crosslinked star polymer with rigid cyclized poly(divinyl ether) arms, prepared using CHDVE as the crosslinker, displayed a Tg of 135 °C [1]. Subsequent dihydroxylation of the cyclohexene double bonds in the arms yielded a hydrophilic derivative with a Tg of 216 °C, which are described as 'very high' for vinyl ether-based star-shaped polymers [1].

Star Polymer Thermal Properties Rigid Polymer Architecture

Optimal Use Cases


Core-Crosslinked Star Polymer Synthesis

1,4-Bis((vinyloxy)methyl)cyclohexane is the crosslinker of choice for researchers aiming to synthesize star-shaped polymers with quantitative yields and high arm incorporation efficiency. Its rigid cycloaliphatic core and high reactivity in living cationic chain-linking reactions enable the creation of well-defined macromolecular architectures with minimal purification [1].

High-Resolution SFIL Resist Formulations

Formulators developing next-generation SFIL resists for sub-30 nm patterning should prioritize 1,4-bis((vinyloxy)methyl)cyclohexane. Its incorporation into multi-component vinyl ether blends has been demonstrated to produce resists with the low viscosity, high tensile modulus, and low separation force required to achieve 30 nm line resolution [2].

Moderate-Reactivity Co-Monomer for UV Coatings

In visible-light curable dioxirane/polyol coating systems, 1,4-bis((vinyloxy)methyl)cyclohexane serves as a valuable co-monomer when a balance of reactivity is needed. Its curing speed, positioned between very fast monomers like TEGDVE and slower ones, allows formulators to fine-tune cure kinetics and mitigate issues associated with excessively rapid polymerization, such as internal stress and shrinkage [3].

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